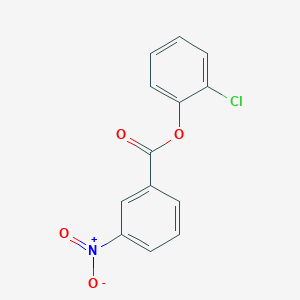![molecular formula C15H20N2O3 B5769267 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5769267.png)
1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide, also known as MPAC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of piperidinecarboxamide derivatives, which have been studied extensively for their potential therapeutic applications.
作用机制
The mechanism of action of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide may act by inhibiting the activity of certain enzymes that are involved in inflammation and pain. 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to protect against oxidative stress and neurodegeneration in animal models of Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with good purity. 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide is also relatively inexpensive compared to other compounds that are used in scientific research. However, 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has some limitations as well. It has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide. One potential direction is to further investigate its potential as an anti-cancer agent. Additionally, more research is needed to fully understand the mechanism of action of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide. This could lead to the development of more effective therapies for a variety of diseases. Finally, more research is needed to determine the optimal dosage and administration of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide for therapeutic use.
合成方法
The synthesis of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide involves the reaction of 3-methylphenol with acetyl chloride to form 3-methylacetophenone. The resulting compound is then reacted with piperidinecarboxylic acid to form 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide. This synthesis method has been optimized to produce high yields of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide with good purity.
科学研究应用
1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to have potential as an anti-cancer agent.
属性
IUPAC Name |
1-[2-(3-methylphenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-3-2-4-13(9-11)20-10-14(18)17-7-5-12(6-8-17)15(16)19/h2-4,9,12H,5-8,10H2,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRWPODOANPGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Methylphenoxy)acetyl]piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-chlorophenyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5769207.png)


![2-{[(2-chlorophenoxy)acetyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B5769218.png)
![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethylbenzoyl)oxy]ethanimidamide](/img/structure/B5769237.png)
![3-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5769244.png)


![1-[(2-methoxyphenyl)acetyl]azepane](/img/structure/B5769261.png)

![3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5769272.png)